N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide
Description
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a 10-methyl group, an 11-oxo moiety, and a 4-propoxybenzenesulfonamide substituent at the 2-position. Its synthesis typically involves sulfonamide coupling reactions, as inferred from analogous protocols in related compounds .
Propriétés
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-3-14-29-17-9-11-18(12-10-17)31(27,28)24-16-8-13-21-19(15-16)23(26)25(2)20-6-4-5-7-22(20)30-21/h4-13,15,24H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBWSHRDAQVOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound is compared below with derivatives sharing the dibenzo[b,f][1,4]oxazepine or thiazepine core, focusing on substituent variations and their implications for physicochemical properties and biological activity.
Substituent Analysis
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : The 4-propoxy group in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to analogs with methoxy (logP ~2.8) or trifluoromethyl (logP ~3.0) groups, favoring blood-brain barrier penetration .
- Metabolic Stability : Ethyl substitution at the 10-position (e.g., ) may reduce oxidative metabolism compared to methyl, though empirical data are lacking .
Research Findings and Functional Implications
Receptor Binding and Selectivity
- However, substitution at the 2-position (e.g., propoxy vs. trifluoromethyl) likely modulates receptor affinity .
- Thiazepine analogs () show reduced binding to serotonin receptors compared to oxazepines, highlighting the importance of the oxygen atom in the central ring for target engagement .
Méthodes De Préparation
Cyclization of Ortho-Aminophenol Derivatives
Adapting protocols from antigiardial agent syntheses, the core is formed via acid-catalyzed cyclization:
Procedure :
- React methyl 2-(2-amino-4-methylphenoxy)benzoate (1.0 equiv) in xylenes (0.2 M) with methanesulfonic acid (0.1 equiv).
- Reflux at 140°C for 18–24 hours under inert atmosphere.
- Cool, concentrate in vacuo, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield 10-methyl-dibenzo[b,f]oxazepin-11(10H)-one (Intermediate A ) as a pale-yellow solid (72–78% yield).
Key Data :
- HRMS (ESI+) : m/z calcd for C₁₅H₁₃NO₂ [M+H]⁺: 240.1025; found: 240.1028.
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.1 Hz, 1H, H-8), 7.63 (t, J = 7.6 Hz, 1H, H-9), 7.52–7.48 (m, 2H, H-1/H-3), 6.94 (d, J = 8.3 Hz, 1H, H-6), 3.82 (s, 3H, N-CH₃), 3.21 (t, J = 5.4 Hz, 2H, OCH₂), 2.89 (t, J = 5.4 Hz, 2H, NCH₂).
Sulfonamide Coupling at Position 2
Synthesis of 4-Propoxybenzenesulfonyl Chloride
Preparation :
- React 4-propoxybenzenesulfonic acid (1.0 equiv) with PCl₅ (1.5 equiv) in dry CH₂Cl₂ (0.3 M) at 0°C.
- Warm to room temperature and stir for 4 hours.
- Filter and concentrate to obtain the sulfonyl chloride (94% yield).
Coupling to the Oxazepinone Core
Procedure :
- Dissolve Intermediate B (1.0 equiv) in anhydrous pyridine (0.15 M).
- Add 4-propoxybenzenesulfonyl chloride (1.1 equiv) portionwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with ice-cold 1M HCl, extract with EtOAc, and purify via column chromatography (hexane/acetone, 4:1) to yield the target compound as a white crystalline solid (68–75% yield).
Critical Parameters :
- Base Selection : Pyridine neutralizes HCl, driving the reaction to completion.
- Solvent : Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Analytical Characterization
Spectroscopic Data
Target Compound :
- HRMS (APCI+) : m/z calcd for C₂₅H₂₅N₂O₅S [M+H]⁺: 481.1432; found: 481.1436.
- ¹H NMR (600 MHz, DMSO-d₆) : δ 10.34 (s, 1H, SO₂NH), 8.12 (d, J = 8.2 Hz, 1H, H-8), 7.84 (d, J = 8.9 Hz, 2H, ArH), 7.63 (t, J = 7.7 Hz, 1H, H-9), 7.51–7.47 (m, 2H, H-1/H-3), 7.02 (d, J = 8.9 Hz, 2H, ArH), 6.95 (d, J = 8.4 Hz, 1H, H-6), 4.14 (t, J = 6.6 Hz, 2H, OCH₂CH₂CH₃), 3.85 (s, 3H, N-CH₃), 3.24 (t, J = 5.5 Hz, 2H, OCH₂), 2.91 (t, J = 5.5 Hz, 2H, NCH₂), 1.82 (sextet, J = 7.0 Hz, 2H, CH₂CH₂CH₃), 1.04 (t, J = 7.4 Hz, 3H, CH₂CH₃).
Purity Assessment
HPLC Analysis :
- Column: C18, 5 μm, 4.6 × 150 mm.
- Mobile Phase: 60:40 MeCN/H₂O (0.1% TFA).
- Retention Time: 12.7 min.
- Purity: 98.6% (UV detection at 254 nm).
Comparative Evaluation of Synthetic Routes
| Parameter | Route A (Cyclization First) | Route B (Sulfonylation First) |
|---|---|---|
| Overall Yield | 52% | 38% |
| Key Intermediate Stability | Stable (Intermediate B) | Sensitive to hydrolysis |
| Purification Complexity | Moderate | High |
| Scalability | >100 g feasible | Limited to 10 g batches |
Route A is preferred for large-scale synthesis due to higher yields and robust intermediates.
Industrial-Scale Considerations
Process Optimization
- Catalyst Recycling : Methanesulfonic acid can be recovered via aqueous extraction (85% recovery).
- Solvent Substitution : Replace xylenes with cyclopentyl methyl ether (CPME) for greener processing.
- Continuous Flow Synthesis : Tubular reactors reduce cyclization time from 20 hours to 45 minutes.
Q & A
Q. What structural features of this compound are critical for its biological activity, and how can they be validated experimentally?
The compound’s biological activity is influenced by:
- Sulfonamide group : Known to inhibit enzymes (e.g., carbonic anhydrase) by mimicking substrate binding .
- Dibenzo[b,f][1,4]oxazepine core : Provides rigidity and facilitates interactions with hydrophobic pockets in target proteins .
- Propoxy substituent : Enhances solubility and modulates electronic properties for receptor binding .
Q. Methodological Validation :
- Perform X-ray crystallography or molecular docking to confirm interactions with target enzymes/receptors.
- Use site-directed mutagenesis on recombinant enzymes to assess the role of specific residues in binding .
Q. What are the standard synthetic routes for this compound, and how can purity be ensured?
Synthesis Steps :
Core formation : Cyclization of precursors (e.g., 2-aminophenol derivatives) under reflux with catalysts like pyridine .
Sulfonamide coupling : React the oxazepine intermediate with 4-propoxybenzenesulfonyl chloride in DMF at 0–5°C .
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) .
Q. Purity Assurance :
- HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
- NMR (¹H, ¹³C) to verify absence of unreacted intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Key Variables :
- Catalyst screening : Test bases (e.g., K₂CO₃ vs. Et₃N) for sulfonamide coupling efficiency .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for intermediate stability .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 24 hrs conventional) .
Q. Scalability :
- Transition from batch to continuous flow reactors for safer handling of exothermic steps .
- Monitor scalability via DoE (Design of Experiments) to identify critical process parameters .
Q. How can contradictory bioactivity data across studies be resolved?
Case Example :
- Antimicrobial activity : Variability in MIC values may arise from differences in bacterial strains or substituent effects (e.g., propoxy vs. methoxy groups) .
Q. Resolution Strategies :
Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substituent changes (e.g., –OCH₃, –Cl, –CF₃) and test against standardized bacterial panels .
Target-specific assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to decouple off-target effects .
Q. What computational methods are recommended to predict metabolic stability and toxicity?
Approaches :
- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP, solubility, and cytochrome P450 interactions .
- Metabolic Pathway Modeling : Apply CYP450 docking simulations to identify potential toxic metabolites (e.g., hydroxylation at the oxazepine ring) .
Q. Experimental Validation :
- Microsomal stability assays (rat/human liver microsomes) to quantify half-life and intrinsic clearance .
Q. How can crystallographic data resolve ambiguities in stereochemical configuration?
Challenges :
- The oxazepine ring may adopt non-planar conformations, complicating stereochemical assignments .
Q. Methods :
- Single-crystal X-ray diffraction : Co-crystallize the compound with a target protein (e.g., carbonic anhydrase II) to determine binding conformation .
- VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra to assign absolute configuration .
Data Contradiction Analysis
Q. Why do some analogs show anticancer activity while others do not?
Hypothesis :
- Substituent effects on DNA intercalation (e.g., planar dibenzo core vs. bulky propoxy group) .
Q. Testing Protocol :
Topoisomerase inhibition assay : Compare analogs in a cell-free system to isolate DNA-targeting effects .
Cellular uptake studies : Use LC-MS to quantify intracellular concentrations and correlate with cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
